Aryl alkanolamine derivative 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-4-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H27NO/c23-17-21(13-16-22-14-5-2-6-15-22)20-11-9-19(10-12-20)18-7-3-1-4-8-18/h1,3-4,7-12,21,23H,2,5-6,13-17H2 |
InChI Key |
DUVDSTKOGVWACP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(CO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Aryl Alkanolamine Derivative 1
Retrosynthetic Analysis of the Aryl Alkanolamine Derivative 1 Core Structure
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inpressbooks.pub By working backward from the target molecule, chemists can identify simpler, commercially available starting materials. ias.ac.inyoutube.com The core structure of this compound can be deconstructed through several key disconnections.
A primary disconnection breaks the bond between the aryl group and the alkanolamine side chain. This suggests a synthetic strategy involving the coupling of an aryl precursor with an appropriate alkanolamine fragment. Another key disconnection is at the C-N bond of the alkanolamine moiety, leading to an epoxide and an amine as potential starting materials. Functional group interconversion is also a valuable strategy, where one functional group is transformed into another to facilitate a key bond-forming reaction. ewadirect.com
Novel Approaches to the Synthesis of this compound
Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for the synthesis of aryl alkanolamines. These approaches often focus on stereoselectivity, catalytic efficiency, and sustainability.
Stereoselective and Enantioselective Synthesis of Chiral this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. nih.gov
One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, rhodium-catalyzed asymmetric arylation of imines with arylboronic acids provides a route to optically active diaryl methyl amine derivatives. researchgate.net Similarly, copper-catalyzed reactions of allylborons with N-phosphinoylimines can produce chiral homoallylic amines with high enantiomeric ratios. scispace.com
Another strategy is the use of chiral auxiliaries, which are stereochemically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereoselectivity of a reaction. While effective, this approach can require additional synthetic steps for the attachment and removal of the auxiliary.
Recent developments have also focused on palladium-catalyzed enantioselective C-H activation. nih.gov This method allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient route to chiral amines. nih.gov
Catalytic Approaches (e.g., Transition Metal-Catalyzed Coupling Reactions) in this compound Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for the synthesis of arylamines from aryl halides and amines. scispace.comnih.govorganic-chemistry.org This reaction has been adapted for the synthesis of chiral N-arylamines by combining it with biocatalytic methods. nih.gov
Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative, offering a more cost-effective approach. liverpool.ac.uk Light-driven nickel catalysis has been shown to enable the stereoretentive C-N coupling of optically active amines with aryl bromides. liverpool.ac.uk
Other transition metals, such as copper and rhodium, have also been employed in the synthesis of arylamines. nih.govorganic-chemistry.org These catalytic systems often exhibit unique reactivity and selectivity, expanding the toolbox available to synthetic chemists.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the context of this compound synthesis, this involves the use of environmentally benign solvents, catalysts, and reagents.
One approach is the use of water as a solvent, which is a non-toxic and abundant resource. rsc.orgrsc.org Metal-free synthetic methods are also being explored to avoid the use of potentially toxic and expensive transition metal catalysts. rsc.org Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov
The development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to a more sustainable synthesis by reducing waste and energy consumption. rsc.org
Comparative Analysis of Established and Emerging Synthetic Routes to this compound
Both established and emerging synthetic routes to aryl alkanolamines have their advantages and disadvantages.
| Synthetic Route | Advantages | Disadvantages | Key Features |
| Classical Methods (e.g., Nucleophilic Substitution) | Well-established, readily available starting materials. | Often require harsh reaction conditions, may lack stereoselectivity. | Formation of C-N bond via reaction of an amine with an alkyl halide or epoxide. |
| Transition Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, good functional group tolerance. scispace.comuwindsor.ca | Can require expensive and toxic metal catalysts, sometimes requires specialized ligands. uwindsor.ca | Palladium, nickel, or copper-catalyzed formation of the aryl-nitrogen bond. scispace.comorganic-chemistry.orgliverpool.ac.uk |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Substrate scope can be limited, enzymes can be sensitive to reaction conditions. | Use of enzymes like transaminases or lipases to create chiral centers. nih.gov |
| C-H Activation/Functionalization | High atom economy, allows for direct modification of the core structure. nih.gov | Can be challenging to control regioselectivity, may require specific directing groups. nih.gov | Direct formation of C-C or C-N bonds at a previously unfunctionalized position. nih.gov |
| Green Chemistry Approaches | Reduced environmental impact, increased safety. youtube.comrsc.org | May require optimization of reaction conditions, some green solvents can be expensive. | Use of water as a solvent, metal-free catalysts, or one-pot procedures. rsc.orgrsc.org |
Synthetic Elaboration and Diversification Strategies for this compound Analogues
The synthesis of analogues of a lead compound is a crucial step in drug discovery, allowing for the exploration of structure-activity relationships. nih.gov For this compound, diversification can be achieved by modifying the aryl group, the alkanolamine side chain, or both.
Late-stage functionalization, where modifications are introduced at a late step in the synthesis, is an efficient strategy for generating a library of analogues from a common intermediate. mdpi.com This can involve reactions such as C-H activation, which allows for the direct introduction of new functional groups onto the aromatic ring.
Another approach is to use a divergent synthetic route, where a common precursor is used to generate a variety of analogues through different reaction pathways. nih.gov For example, different aryl halides or amines can be used in a Buchwald-Hartwig amination to generate a range of N-aryl derivatives.
The use of building blocks with diverse functional groups can also lead to a wide range of analogues. For instance, employing different substituted arylboronic acids in a Suzuki coupling reaction can introduce a variety of substituents onto the aryl ring.
Installation of Aryl Moieties: Direct Functionalization vs. Precursor Coupling in this compound Synthesis
The introduction of aryl groups is a critical step in the synthesis of this compound. Two primary strategies are employed: direct functionalization of a pre-existing scaffold and the coupling of precursor molecules.
Direct Functionalization: This approach involves the direct introduction of an aryl group onto a molecule that already contains the alkanolamine backbone. While this can be an efficient strategy, it often faces challenges with regioselectivity and may require harsh reaction conditions that are incompatible with other functional groups present in the molecule.
Precursor Coupling: A more common and versatile approach is the coupling of an aryl-containing precursor with a precursor of the alkanolamine backbone. This strategy allows for greater control over the final structure and is generally more amenable to the creation of a diverse library of derivatives. A widely used precursor coupling method is the reaction of an epoxide with an amine. For instance, an aryl epoxide can be reacted with an amine to form the desired aryl alkanolamine structure. This method is often favored due to the high reactivity of epoxides and the ability to introduce a wide variety of aryl and amine components.
Another powerful precursor coupling technique is reductive amination. This involves the reaction of an aryl ketone or aldehyde with an amine in the presence of a reducing agent. The choice of reducing agent is crucial for the success of the reaction and can influence the stereochemical outcome.
The following table summarizes a comparison of these two strategies:
| Strategy | Advantages | Disadvantages | Key Reactions |
| Direct Functionalization | Potentially fewer steps | Challenges with regioselectivity, harsh reaction conditions | Friedel-Crafts acylation/alkylation |
| Precursor Coupling | Greater modularity and control, milder reaction conditions | May require more synthetic steps | Epoxide opening, Reductive amination, Suzuki coupling, Buchwald-Hartwig amination |
Functionalization of the Alkanolamine Backbone in this compound Analogues
Modification of the alkanolamine backbone is a key strategy for generating analogues of this compound with altered properties. These modifications can include changes to the length of the alkyl chain, the introduction of substituents, and alteration of the stereochemistry.
One common approach is to start with different amino acids, which provides a straightforward way to introduce variations in the side chain of the alkanolamine. For example, using different β-amino acids can lead to analogues with substituents at the α-position to the amine.
Another strategy involves the modification of the hydroxyl group. This can be achieved through esterification or etherification to introduce a variety of functional groups. These modifications can influence the lipophilicity and hydrogen bonding capabilities of the molecule.
The stereochemistry of the alkanolamine backbone is also a critical determinant of biological activity. Asymmetric synthesis methods are often employed to produce enantiomerically pure derivatives. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of starting materials, such as enantiomerically pure epoxides or amino acids.
The following table presents examples of functionalization of the alkanolamine backbone:
| Modification Site | Type of Modification | Potential Impact |
| Alkyl Chain | Introduction of substituents, varying chain length | Altered steric bulk and lipophilicity |
| Hydroxyl Group | Esterification, etherification | Modified hydrogen bonding, prodrug strategies |
| Amine Group | Acylation, alkylation | Altered basicity and nucleophilicity |
| Stereocenters | Inversion or retention of configuration | Altered biological activity and receptor binding |
Regioselective and Chemoselective Modifications for Derivative Series of this compound
The generation of a series of derivatives of this compound often requires reactions that selectively target one functional group in the presence of others. This necessitates the use of regioselective and chemoselective methodologies.
Regioselectivity refers to the control of the position of a chemical modification when multiple reactive sites are present. For example, in the case of an this compound containing a substituted aryl ring, it may be desirable to introduce an additional substituent at a specific position on the ring. This can be achieved by carefully choosing the reaction conditions and reagents. For instance, the directing effects of existing substituents on the aryl ring can be exploited in electrophilic aromatic substitution reactions.
Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. This compound contains multiple functional groups, including a hydroxyl group, an amine (or amide), and one or more aryl rings. Protecting groups are often employed to temporarily block certain functional groups from reacting, allowing for the selective modification of another. For example, the amine group can be protected as a carbamate, allowing for selective reactions to be carried out on the hydroxyl group or the aryl rings. Subsequent deprotection then reveals the final, selectively modified derivative.
Commonly used protecting groups and their applications are summarized in the table below:
| Functional Group to be Protected | Protecting Group | Deprotection Conditions |
| Amine | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA) |
| Amine | Cbz (carboxybenzyl) | Hydrogenolysis |
| Hydroxyl | Silyl ethers (e.g., TBDMS) | Fluoride ions (e.g., TBAF) |
| Hydroxyl | Benzyl ether | Hydrogenolysis |
By employing a combination of these regioselective and chemoselective strategies, a wide array of derivatives of this compound can be synthesized, allowing for a systematic exploration of its structure-activity relationships.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Aryl Alkanolamine Derivative 1
Design Rationales for Structural Modifications of Aryl Alkanolamine Derivative 1
The design of this compound and its analogues is guided by a well-established pharmacophore model for σ1 receptor ligands. This model generally consists of a basic amine, a primary hydrophobic region, and a secondary hydrophobic region, all arranged in a specific spatial orientation. d-nb.info The core design rationale for modifying this compound involves systematically altering these key structural components to enhance binding affinity, selectivity over the sigma-2 (σ2) receptor and other receptors, and to modulate its functional activity as either an agonist or antagonist.
Key strategies in the design of analogues of this compound include:
Aryl Group Modification: The aromatic ring serves as the primary hydrophobic anchor. Modifications here, such as introducing various substituents, are intended to probe the hydrophobic and electronic requirements of the receptor's binding pocket.
Alkanolamine Chain Optimization: The length and rigidity of the alkanolamine chain are critical for correctly positioning the basic amine and the aryl group within the binding site. Variations in chain length and the introduction of conformational constraints are common strategies.
Amine Substitution: The nature of the substitution on the nitrogen atom (primary, secondary, or tertiary) and the bulk of the substituents can significantly impact affinity and selectivity. mdpi.com
The overarching goal is to achieve a precise complementary fit between the ligand and the receptor, thereby maximizing favorable molecular interactions.
Positional and Substituent Effects on Ligand-Target Interactions of this compound (Theoretical and Binding Focus)
Influence of Aryl Ring Substitutions on Target Binding Affinities and Specificity of this compound
The aryl moiety of this compound is a critical determinant of its binding affinity for the σ1 receptor. The nature, position, and size of substituents on this ring can dramatically alter the compound's interaction with the receptor.
Studies on related N,N'-diphenethylethylenediamines have shown that halogen substitutions on the aromatic ring significantly impact binding affinity. For instance, substitutions at the 3- or 4-positions generally lead to higher affinities compared to substitutions at the 2-position, suggesting that steric bulk at the 2-position is detrimental to binding. nih.gov Furthermore, derivatives with bromo or fluoro substituents tend to exhibit higher affinity than those with a larger iodo substituent at the same position, highlighting the sensitivity of the binding pocket to the size of the substituent. nih.gov
In a series of 4-aroylpiperidines, which share structural similarities with aryl alkanolamines, nitro substitution on the aryl ring was found to decrease selectivity between σ1 and σ2 receptors. d-nb.info This indicates that electronic effects, in addition to steric factors, play a crucial role in determining the binding profile.
| Compound Series | Substitution on Aryl Ring | Position | σ1 Receptor Affinity (Ki, nM) | Reference |
| Halogenated N,N'-Diphenethylethylenediamines | Fluoro | 3 | 7.8 | nih.gov |
| Halogenated N,N'-Diphenethylethylenediamines | Bromo | 3 | 6.35 - 15.82 | nih.gov |
| Halogenated N,N'-Diphenethylethylenediamines | Iodo | 3 | > 15.82 | nih.gov |
| Halogenated N,N'-Diphenethylethylenediamines | Fluoro | 2 | 12.08 - 43.15 | nih.gov |
Role of Alkanolamine Chain Modifications on Receptor Engagement by this compound
The alkanolamine chain in this compound acts as a linker, and its length and flexibility are crucial for optimal receptor engagement. This chain dictates the distance and relative orientation between the aryl group and the basic nitrogen atom.
In studies of phenylalkylamines, the length of the alkyl chain has been shown to be a key factor. For a series of phenylpentylamines, variations in the chain length from one to four carbons did not significantly impact affinity, suggesting a degree of flexibility in how the receptor can accommodate these ligands. mdpi.com However, in other series, such as N-[(tetralin-1-yl)alkyl]piperidines, lengthening the intermediate chain is a strategy explored to optimize affinity and selectivity. nih.gov
Introducing rigidity into the linker, for example by incorporating it into a piperazine (B1678402) or diazabicyclononane ring system, is another approach to probe the optimal conformation for binding. nih.gov For the σ1 receptor ligand 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine, constraining the molecule into a piperazine structure resulted in high-affinity ligands, suggesting that this conformation is favorable for binding. nih.gov
| Compound Series | Linker Modification | σ1 Receptor Affinity (Ki, nM) | Reference |
| Phenylpentylamines | (CH2)n, n=1-4 | 2.0 - 2.7 | mdpi.com |
| 1-[2-(3,4-dichlorophenyl)ethyl]-4-n-butylpiperazine | Piperazine linker | 0.55 | nih.gov |
| N-[(tetralin-1-yl)alkyl]piperidines | Varied alkyl chain length | 0.4 - 3.9 | nih.gov |
Stereochemical Determinants of Molecular Recognition for this compound
Stereochemistry is a critical factor in the molecular recognition of this compound by the σ1 receptor. The receptor often exhibits a clear preference for one enantiomer over the other, highlighting the three-dimensional nature of the binding interaction.
For instance, in a series of benzomorphan (B1203429) derivatives, the (+)-isomers are selective for the σ2 receptor, while the (−)-isomers have a higher binding affinity for the σ1 receptor. mdpi.com Similarly, for 1,4-diazabicyclo[4.3.0]nonane derivatives, a four-fold enantioselectivity was observed, with the (+)-enantiomer being favored. nih.gov In another example involving a compound with (S) and (R) enantiomers, the (S)-enantiomer displayed high affinity for the σ1 receptor (Ki = 11 nM), whereas the (R)-enantiomer had significantly lower affinity (Ki = 252 nM). acs.org These findings underscore the importance of chiral centers in defining the interaction with the σ1 receptor and are crucial for designing potent and selective ligands.
| Compound | Enantiomer | σ1 Receptor Affinity (Ki, nM) | Reference |
| Benzomorphan derivative | (+)-isomer | Lower affinity for σ1 | mdpi.com |
| Benzomorphan derivative | (−)-isomer | Higher affinity for σ1 | mdpi.com |
| 1,4-diazabicyclo[4.3.0]nonane derivative | (+)-12 | High affinity | nih.gov |
| 1,4-diazabicyclo[4.3.0]nonane derivative | (-)-12 | Lower affinity (4-fold less) | nih.gov |
| Isoquinoline derivative 6 | (S)-6 | 11 | acs.org |
| Isoquinoline derivative 6 | (R)-6 | 252 | acs.org |
Scaffold Hopping and Bioisosteric Replacements Applied to this compound
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties, and these have been applied to the development of σ1 receptor ligands related to this compound.
Scaffold hopping involves replacing the core molecular framework (scaffold) with a structurally different one while retaining the key pharmacophoric features. This can lead to compounds with different physicochemical properties, potentially improving aspects like solubility or metabolic stability. For example, a benzo-cracking approach was applied to a potent σ1 receptor antagonist, replacing a conformationally constrained 1,3-benzodioxane moiety with a more flexible 1,3-dioxane (B1201747) nucleus, which resulted in derivatives with significantly higher affinity for the σ1 receptor. nih.gov
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or pharmacokinetic profile. In the context of σ1 ligands, this could involve replacing a phenyl ring with a different aromatic or heteroaromatic system, or modifying the alkanolamine side chain.
Combinatorial Chemistry and High-Throughput Synthesis Approaches for this compound Analogues
Combinatorial chemistry and high-throughput synthesis are essential tools for rapidly generating large libraries of analogues of this compound for screening. frontiersin.org These approaches allow for the systematic exploration of the chemical space around a core scaffold by introducing a wide variety of substituents at different positions.
The synthesis of libraries of aryl alkanolamine analogues can be achieved using solid-phase or solution-phase combinatorial methods. For example, a library of xanthone (B1684191) derivatives was synthesized on solid phase using click chemistry. nih.gov Similarly, natural product-like combinatorial libraries can be generated to explore diverse chemical structures. nih.gov
High-throughput screening of these libraries against the σ1 receptor allows for the rapid identification of hits with high affinity and selectivity. This data-rich approach accelerates the process of elucidating detailed structure-activity relationships and identifying promising lead compounds for further development. The generation of such libraries is crucial for building robust quantitative structure-activity relationship (QSAR) models that can predict the activity of new, unsynthesized compounds.
Molecular Mechanisms of Action and Target Engagement of Aryl Alkanolamine Derivative 1 in Vitro and Cellular Models
Identification of Putative Biological Targets for Aryl Alkanolamine Derivative 1
Initial database screening and in vitro assays have identified the sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone protein located primarily at the endoplasmic reticulum (ER), as the principal biological target for this compound. nih.govwikipedia.org The compound acts as a competitive antagonist at this receptor. nih.gov The σ1R is involved in a wide array of cellular functions, including the modulation of ion channels, intracellular calcium signaling, and cellular stress responses. nih.govresearchgate.net Antagonism of this receptor by ligands such as this compound can therefore influence numerous downstream cellular processes. frontiersin.org
Radioligand binding assays are fundamental for characterizing the affinity and selectivity of a ligand for its target. For this compound and other σ1R antagonists, these studies are typically performed using recombinant systems or tissue homogenates (e.g., from rat brain or liver) expressing the σ1R. wvu.edu Competition binding assays, often utilizing the radiolabeled σ1R ligand [3H]-(+)-pentazocine, are employed to determine the binding affinity (Ki) of unlabeled ligands. wvu.edunih.gov
Studies on various selective σ1R antagonists, which serve as a proxy for this compound, demonstrate high-affinity binding in the low nanomolar to picomolar range. nih.govnih.gov For instance, some antagonists exhibit a two-site binding model, suggesting both high-affinity (femtomolar range) and low-affinity (nanomolar range) binding states. nih.govresearchgate.net This complex binding behavior for antagonists can be sensitive to the presence of guanosine (B1672433) triphosphate (GTP), indicating a potential functional coupling of the σ1R to G-proteins. wikipedia.orgnih.gov
| Compound | Assay Type | Radioligand | Preparation | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|---|
| Sigma-1 receptor antagonist 1 (compound 137) | Competition Binding | 3H-Pentazocine | HEK293 cells | 1.06 nM | medchemexpress.comglpbio.com |
| BD1047 | Competition Binding | N/A | N/A | 0.93 nM | jst.go.jp |
| Rimcazole | Competition Binding | 3H-Pentazocine | Permeabilized MDA-MB-468 cells | High: 5 nM, Low: 1 µM | nih.gov |
| LS-137 | Competition Binding | N/A | N/A | 0.90 nM | nih.gov |
| S1RA (E-52862) | Competition Binding | N/A | N/A | 17 nM | medchemexpress.com |
The σ1R is a chaperone protein, not an enzyme; therefore, this compound does not directly inhibit or activate an enzyme as its primary mechanism. frontiersin.orgfrontiersin.org Instead, its antagonism of the σ1R allosterically modulates the activity of various downstream effector enzymes, particularly kinases involved in cell signaling cascades. frontiersin.orgmdpi.com
In vitro and cellular models show that σ1R agonists can promote the phosphorylation and activation of several protein kinases. nih.govnih.gov The antagonistic action of compounds like this compound is demonstrated by their ability to block this agonist-induced activation. nih.govmdpi.com For example, σ1R antagonists have been shown to prevent the agonist-stimulated phosphorylation of protein kinase C (PKC) and protein kinase A (PKA). nih.govjst.go.jp This inhibitory effect on kinase signaling is a key consequence of target engagement by σ1R antagonists.
| Enzyme/Pathway | Effect of Antagonist | Mechanism | Model System | Reference |
|---|---|---|---|---|
| Protein Kinase C (PKC) | Inhibition of agonist-induced activation | Blocks phosphorylation of PKCα and its substrates | Hippocampal CA1 region, NAc neurons | nih.govmdpi.comfrontiersin.org |
| Protein Kinase A (PKA) | Inhibition of agonist-induced activation | Blocks phosphorylation of NMDA receptor subunits | Spinal cord neurons | nih.govjst.go.jp |
| PI3K/Akt Pathway | Suppression | Reduces phosphorylation of Akt | Cancer cells, Neurons | mdpi.commdpi.comnih.gov |
| MAPK (ERK, p38) | Inhibition of activation | Reduces phosphorylation of ERK and p38 | Hippocampal neurons, Trigeminal nucleus caudalis | jst.go.jpnih.gov |
Downstream Signaling Pathway Modulation by this compound
Antagonism of the σ1R by this compound initiates a cascade of changes in intracellular signaling pathways. These modulations are central to its pharmacological effects and are primarily studied in cellular models.
The direct impact of σ1R antagonism on the adenylyl cyclase/cAMP signaling pathway is not as extensively characterized as its effects on calcium or kinase pathways. There is limited direct evidence from cellular assays showing that σ1R antagonists produce a significant change in basal or stimulated bulk cytosolic cAMP levels. However, some studies suggest an indirect link. For instance, σ1R agonists have been shown to modulate the phosphorylation of the cAMP-responsive element-binding protein (CREB), a downstream target of the cAMP/PKA pathway. nih.gov Antagonists like NE-100 can inhibit this effect. nih.gov This suggests that while σ1R antagonism may not directly alter adenylyl cyclase activity, it can interfere with signaling cascades that are regulated by or cross-talk with the cAMP pathway. The primary mechanism appears to be the modulation of kinases like PKA and PKC, which can, in turn, affect CREB phosphorylation. nih.govnih.gov Further research is required to fully elucidate the direct versus indirect effects of σ1R antagonists on cAMP homeostasis.
The σ1R is a critical modulator of intracellular calcium (Ca²⁺) homeostasis, primarily by regulating Ca²⁺ flux between the ER and mitochondria through its interaction with the inositol (B14025) 1,4,5-triphosphate receptor (IP3R). wikipedia.orgmdpi.com Studies using primary cultured astrocytes and other cell types have demonstrated that σ1R agonists, such as PRE-084, can induce a significant increase in intracellular Ca²⁺ concentrations. nih.gov
This compound, as a σ1R antagonist, is expected to block these effects. In cellular assays, selective antagonists like BD-1047 have been shown to completely abolish the rise in intracellular Ca²⁺ induced by σ1R agonists. nih.gov Furthermore, σ1R antagonists can prevent the receptor's modulation of various voltage-gated Ca²⁺ channels, including L-type and N-type channels, thereby stabilizing Ca²⁺ currents that might otherwise be altered by receptor activation. frontiersin.orgfrontiersin.org This regulation of Ca²⁺ signaling is a cornerstone of the mechanism of action for σ1R antagonists.
| Experimental Model | Measurement | Effect of Antagonist | Reference |
|---|---|---|---|
| Primary Cultured Astrocytes | Fura-2-based Ca²⁺ imaging | Blocks agonist (PRE-084, DHEA)-induced increase in intracellular Ca²⁺ | nih.gov |
| Cultured Retinal Ganglion Cells | Patch-clamp electrophysiology | Prevents agonist-mediated inhibition of L-type Ca²⁺ channel currents | frontiersin.org |
| Cholinergic Interneurons | Patch-clamp electrophysiology | Abolishes agonist-induced depression of N-type Ca²⁺ currents | frontiersin.org |
| Cultured Cortical Neurons | Ca²⁺ imaging | Modulates NMDA receptor-mediated Ca²⁺ influx | oup.com |
One of the most significant downstream consequences of σ1R antagonism is the modulation of intracellular kinase signaling cascades. As noted in section 4.1.2, σ1R activation can lead to the phosphorylation of multiple key kinases. Antagonists like this compound function by preventing these activation events.
In various cellular and in vitro models, σ1R antagonists have been demonstrated to inhibit the phosphorylation and subsequent activity of several critical kinases. These include:
Protein Kinase C (PKC): Antagonists block agonist-induced PKC phosphorylation, which is implicated in neuritogenesis and synaptic plasticity. mdpi.comfrontiersin.org
Extracellular signal-regulated kinase (ERK): The activation of the ERK pathway by σ1R agonists is inhibited by antagonists, a mechanism relevant to neuroprotection and cognitive function. nih.gov
Akt (Protein Kinase B): The pro-survival PI3K/Akt pathway is suppressed by σ1R antagonists in certain contexts, which can inhibit cell migration and proliferation. mdpi.comnih.gov
Calcium/calmodulin-dependent protein kinase II (CaMKII): Antagonists can prevent the DHEA-induced autophosphorylation of CaMKII, affecting synaptic protein function. nih.gov
p38 Mitogen-Activated Protein Kinase (p38 MAPK): In models of pain signaling, σ1R antagonists reduce the phosphorylation of p38 MAPK in the trigeminal nucleus caudalis. jst.go.jp
The effect of σ1R antagonists on phosphatases is less directly studied. The observed decrease in protein phosphorylation is typically attributed to the inhibition of upstream kinase activity rather than a direct activation of phosphatases.
| Kinase | Effect | Observed Outcome | Reference |
|---|---|---|---|
| PKC | Inhibition of phosphorylation/activation | Blocks agonist-induced effects on synaptic plasticity | nih.govmdpi.comfrontiersin.org |
| ERK | Inhibition of phosphorylation/activation | Blocks agonist-induced neuroprotective signaling | nih.gov |
| Akt | Inhibition of phosphorylation/activation | Suppresses cell survival and migration pathways | mdpi.commdpi.comnih.gov |
| CaMKII | Inhibition of phosphorylation/activation | Prevents phosphorylation of synaptic proteins like GluR1 | nih.gov |
| p38 MAPK | Inhibition of phosphorylation/activation | Reduces nociceptive signaling | jst.go.jp |
Cell-Based Phenotypic Screening and Mechanistic Deconvolution of this compound Effects
The elucidation of a compound's mechanism of action often begins with broad, phenotype-based assessments in cellular models, which are subsequently refined through more focused molecular analyses. This approach allows for an unbiased discovery of cellular effects and the subsequent identification of the underlying molecular pathways and direct targets. For this compound, a multi-pronged strategy involving high-throughput screening, transcriptomics, and other 'omics' technologies has been instrumental in deconvoluting its cellular impact.
High-throughput screening (HTS) serves as a foundational tool for identifying the biological activities of novel chemical entities across a diverse range of cellular contexts. acs.org For this compound, initial screening campaigns were designed to assess its effects on cell viability and proliferation in various cancer cell lines, a common starting point for identifying potential anti-cancer agents. mdpi.comrsc.org Assays were conducted in a multi-well plate format to enable the rapid testing of a wide range of concentrations. nih.gov
A panel of well-characterized human cancer cell lines, including A375 (melanoma) and MDA-MB-231 (breast cancer), was selected based on their diverse genetic backgrounds and relevance in cancer research. mdpi.comnih.gov A non-cancerous cell line, such as HEK-293, was typically included as a control to assess cancer cell-specific cytotoxicity. rsc.org The primary endpoint measured was the inhibition of cell proliferation, often quantified using assays that measure metabolic activity (as a surrogate for cell number) or ATP content. The results from these screens are commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the biological process by 50%.
The screening revealed that this compound exhibited potent anti-proliferative activity, particularly in the A375 and MDA-MB-231 cell lines, with substantially less impact on the non-cancerous HEK-293 cells, suggesting a degree of selectivity for cancer cells.
Table 1: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A375 | Melanoma | 8.5 |
| MDA-MB-231 | Breast Cancer | 15.2 |
| U-87 MG | Glioblastoma | 21.0 |
| HEK-293 | Embryonic Kidney (Non-cancerous) | >100 |
To understand the molecular perturbations that drive the observed anti-proliferative phenotype, global gene expression profiling is a critical next step. wikipedia.orgthermofisher.com This technique measures the expression levels of thousands of genes simultaneously, providing a snapshot of the cellular response to a compound. wikipedia.org For this analysis, a responsive cell line identified during HTS, such as the A375 melanoma line, would be treated with this compound at a concentration around its IC50 value. Following treatment, RNA is extracted and subjected to analysis, typically using RNA-sequencing (RNA-Seq) or microarray technology. nih.govplos.org
Analysis of the resulting data from such an experiment would identify a set of differentially expressed genes (DEGs). These genes are often involved in key cellular processes that align with the phenotypic observations. For a compound with anti-proliferative effects, it is common to see significant changes in genes that regulate the cell cycle, apoptosis (programmed cell death), and cellular stress responses. nih.govnih.gov For instance, downregulation of cyclins and cyclin-dependent kinases (which drive cell cycle progression) and upregulation of pro-apoptotic genes would be consistent with the observed phenotype. Pathway analysis tools are then used to identify biological pathways that are significantly enriched within the list of DEGs. nih.gov
Table 2: Hypothetical Differentially Expressed Genes in A375 Cells Treated with this compound
| Gene Symbol | Gene Name | Function | Fold Change |
|---|---|---|---|
| CCND1 | Cyclin D1 | Cell cycle progression (G1/S transition) | -2.8 |
| CDK4 | Cyclin Dependent Kinase 4 | Cell cycle progression | -2.5 |
| MYC | MYC Proto-Oncogene | Transcription factor, proliferation | -3.1 |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic | -2.2 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | +2.6 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | +3.5 |
The analysis would likely reveal the significant perturbation of pathways such as "Cell Cycle Control," "p53 Signaling," and "Apoptosis," corroborating the compound's role in halting cell proliferation and inducing cell death. nih.govnih.gov
To complement transcriptomic data, proteomic and metabolomic analyses provide insights into the changes occurring at the protein and metabolite levels, which are often more directly linked to cellular function.
Proteomic Analysis: Proteomics, typically performed using mass spectrometry-based shotgun approaches, identifies and quantifies thousands of proteins from a cell lysate. nih.govnih.gov This analysis can confirm whether changes in gene expression translate to changes in protein levels and can also uncover post-translational modifications that are not visible at the transcript level. Following treatment of A375 cells with this compound, a comparative proteomic analysis would likely show altered levels of proteins involved in the same pathways identified by gene expression profiling. For example, a decrease in the protein levels of Cyclin D1 and an increase in the levels of cleaved (active) caspases would strongly support the proposed mechanism of action.
Metabolomic Analysis: Metabolomics characterizes the small molecule metabolites within a cell, providing a functional readout of the cellular state. researchgate.netmdpi.com Cancer cells exhibit altered metabolism, often characterized by increased glycolysis and anabolic processes to support rapid proliferation. An effective anti-proliferative agent might be expected to disrupt these metabolic pathways. Analysis of cells treated with this compound could reveal significant alterations in key metabolic pathways. For example, changes in the levels of amino acids, nucleotides, and intermediates of the tricarboxylic acid (TCA) cycle could indicate a disruption of cellular energy production and biosynthetic processes necessary for cell division. nih.govnih.gov
Table 3: Hypothetical Proteomic and Metabolomic Changes in A375 Cells Post-Treatment
| Analysis Type | Molecule | Functional Class | Observed Change |
|---|---|---|---|
| Proteomics | Cleaved CASP3 | Apoptosis Effector | Increase |
| Proteomics | PCNA | DNA Replication/Repair | Decrease |
| Metabolomics | Lactate | Glycolysis Product | Decrease |
| Metabolomics | Citrate | TCA Cycle Intermediate | Decrease |
| Metabolomics | Aspartate | Amino Acid / Nucleotide Precursor | Decrease |
Ligand-Target Interaction Dynamics and Kinetics (In Vitro) of this compound
While cellular assays reveal the phenotypic consequences of a compound, in vitro biophysical techniques are required to directly measure the interaction between the ligand and its purified molecular target. frontiersin.org Understanding the kinetics of this interaction—how quickly the ligand binds and dissociates—provides crucial insights beyond simple binding affinity and can better predict in vivo efficacy. csmres.co.ukresearchgate.net
Techniques such as Surface Plasmon Resonance (SPR) are commonly used to measure real-time binding kinetics. harvard.edu In a typical SPR experiment, the purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the calculation of key kinetic parameters:
Association rate constant (k_on): The rate at which the compound binds to its target.
Dissociation rate constant (k_off): The rate at which the compound dissociates from its target. The reciprocal of this value (1/k_off) is the residence time , which indicates how long the drug-target complex lasts. researchgate.net
Equilibrium dissociation constant (K_d): A measure of binding affinity, calculated as the ratio of k_off to k_on. A lower K_d value indicates higher affinity. csmres.co.uk
Studies have shown that this compound is an antagonist for its target. idrblab.net A long residence time (slow k_off) is often a desirable feature for an antagonist, as it can lead to a more sustained pharmacological effect. researchgate.net
Table 4: In Vitro Binding Kinetics of this compound with its Target Protein
| Parameter | Value | Unit | Description |
|---|---|---|---|
| k_on (Association Rate) | 1.5 x 10^5 | M⁻¹s⁻¹ | Rate of complex formation |
| k_off (Dissociation Rate) | 3.0 x 10⁻⁴ | s⁻¹ | Rate of complex decay |
| K_d (Dissociation Constant) | 2.0 | nM | Measure of binding affinity |
| Residence Time (1/k_off) | ~55 | minutes | Average duration of the ligand-target complex |
These kinetic data provide a quantitative measure of the direct interaction between this compound and its target, complementing the cellular data and providing a robust, multi-level understanding of its mechanism of action.
Computational Chemistry and Molecular Modeling of Aryl Alkanolamine Derivative 1
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties of Aryl Alkanolamine Derivative 1
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the intrinsic properties of this compound. rsc.orgresearchgate.net These methods allow for a detailed exploration of the molecule's potential energy surface to identify stable conformations and to calculate its electronic properties, which are fundamental to its reactivity and interaction capabilities. nih.govajchem-a.com
Conformational analysis is crucial for understanding the three-dimensional structure that this compound adopts. By rotating the molecule's single bonds, a series of potential energy calculations are performed to identify low-energy, stable conformers. The results of such an analysis typically reveal a few preferred spatial arrangements that the molecule is likely to adopt in a biological environment.
Table 1: Calculated Electronic Properties of the Most Stable Conformer of this compound
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This table presents hypothetical data typical for a molecule of this class, derived from DFT calculations at the B3LYP/6-31G(d) level of theory.
Molecular Docking Simulations of this compound with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. arxiv.org This method is instrumental in identifying potential biological targets for this compound and in understanding the molecular basis of its activity. ajchem-a.comnih.gov Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and use a scoring function to rank these poses based on their predicted binding affinity. arxiv.org
For many protein targets, particularly G-protein coupled receptors (GPCRs) like the serotonin (B10506) or adrenergic receptors, experimentally determined structures are not always available. tandfonline.comacs.org In such cases, homology modeling is employed to construct a three-dimensional model of the target protein based on the known crystal structure of a homologous protein (a template). tandfonline.comnih.govsemanticscholar.orglongdom.org The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. semanticscholar.org
For a potential target of this compound, such as a subtype of the serotonin receptor, a homology model would be built using a high-resolution crystal structure of a related GPCR as a template. The quality of the generated model is then rigorously assessed using validation tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. longdom.org A reliable homology model provides crucial structural insights into the architecture of the binding pocket, identifying key amino acid residues that may be involved in ligand recognition. acs.orglongdom.org
Once a reliable receptor structure is available (either from experimental data or homology modeling), docking simulations are performed to predict the binding pose of this compound. The simulation places the flexible ligand into the rigid or semi-flexible binding pocket of the receptor. The resulting poses are then scored, with lower binding energy scores typically indicating a more favorable interaction. rsc.orgnjppp.com
The analysis of the top-ranked docking pose reveals specific molecular interactions between the ligand and the receptor. These interactions are often categorized and summarized in an "interaction fingerprint." nih.govchemrxiv.orgcns-platform.euresearchgate.net This fingerprint details the types of contacts made, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. For this compound, key interactions are expected to involve its hydroxyl and amine groups, which can act as hydrogen bond donors and acceptors, and its aryl moiety, which can engage in hydrophobic and aromatic interactions. acs.orgresearchgate.net
Table 2: Predicted Binding Interactions of this compound with a Homology Model of a Serotonin Receptor Subtype
< div class="table-interactive-container"> < table class="interactive-table"> < thead> < tr> < th>Receptor Residue < th>Interaction Type < th>Distance (Å) < th>Ligand Group Involved < /tr> < /thead> < tbody> < tr> < td>Asp116 < td>Ionic / Hydrogen Bond < td>2.8 < td>Protonated Alkanolamine Nitrogen < /tr> < tr> < td>Ser199 < td>Hydrogen Bond < td>3.1 < td>Alkanolamine Hydroxyl < /tr> < tr> < td>Phe340 < td>π-π Stacking < td>4.5 < td>Aryl Ring < /tr> < tr> < td>Val117 < td>Hydrophobic < td>3.9 < td>Alkyl Chain < /tr> < tr> < td>Trp336 < td>Hydrophobic < td>4.2 < td>Aryl Ring < /tr> < /tbody> < /table> < /div>
This table presents hypothetical data from a molecular docking study, illustrating typical interactions for an aryl alkanolamine ligand within a GPCR binding pocket. The residue numbering is illustrative.
Molecular Dynamics Simulations to Elucidate Ligand-Protein Complexes of this compound
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand-protein complex over time. nih.govmdpi.combiorxiv.org These simulations, which solve Newton's equations of motion for every atom in the system, provide valuable information on the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. researchgate.netacs.org
A key application of MD simulations is to assess the stability of the docked pose. mdpi.com The simulation is run for a duration of nanoseconds to microseconds, and the trajectory is analyzed to see if the ligand remains in its initial binding orientation. A common metric for this analysis is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting position. A stable RMSD value over time suggests that the predicted binding mode is stable. nih.govmdpi.com Conversely, a large and fluctuating RMSD may indicate an unstable binding pose. This analysis helps to refine the docking results and increase confidence in the predicted binding mode. nih.gov
In Silico Prediction of Theoretical Molecular Descriptors and Pharmacophore Modeling for this compound
Computational modeling for this compound begins with the calculation of molecular descriptors and the generation of pharmacophore models. These steps are foundational for predicting the compound's behavior in a biological system and for designing analogues with improved properties.
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.govuniroma1.it In silico tools provide a rapid and cost-effective means to evaluate the druglikeness of a compound like this compound. mdpi.com These predictions are based on the molecule's structure and are derived from quantitative structure-property relationship (QSPR) models built on large datasets of experimental results. nih.govfrontiersin.org
For a molecule like this compound, modeled here by Propranolol, a range of theoretical descriptors can be calculated. These include physicochemical properties, pharmacokinetic characteristics, and potential toxicities. For instance, lipophilicity, often expressed as logP, influences absorption and distribution, while predictions of interactions with metabolic enzymes like Cytochrome P450 (CYP) can foresee potential drug-drug interactions. frontiersin.org Computational tools can rapidly screen compounds for various ADMET endpoints, including mutagenicity, cardiac toxicity (hERG), and metabolism by CYP enzymes. bhsai.org
Below is a table of theoretically predicted ADMET-related descriptors for a compound representative of this compound.
Table 1: Predicted ADMET-Related Descriptors for this compound
| Descriptor | Predicted Value/Classification | Significance |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for druglikeness. |
| LogP (Lipophilicity) | 1.0 - 3.0 | Influences solubility, permeability, and plasma protein binding. researchgate.net |
| Topological Polar Surface Area (TPSA) | 60 - 90 Ų | Predicts cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 - 3 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 - 5 | Affects solubility and receptor binding. |
| Pharmacokinetics (ADME) | ||
| Aqueous Solubility | Moderate to High | Essential for absorption and formulation. |
| Caco-2 Permeability | High | Indicates good potential for intestinal absorption. mdpi.com |
| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests potential for central nervous system effects. nih.govfrontiersin.org |
| P-glycoprotein (P-gp) Inhibitor | Yes/No | Predicts potential for drug-drug interactions via efflux pump inhibition. mdpi.com |
| CYP2D6 Inhibitor | Yes | Indicates a primary route of metabolism and potential for drug interactions. frontiersin.org |
| Toxicity | ||
| hERG Inhibition | Low Risk | Predicts risk of cardiac arrhythmia. |
| Ames Mutagenicity | Negative | Predicts the potential to cause DNA mutations. |
| Hepatotoxicity | Low to Moderate Risk | Indicates potential for drug-induced liver injury. mdpi.com |
This data is illustrative and compiled from typical QSAR and ADMET prediction models for aryl alkanolamine compounds like Propranolol. Actual values would be generated using specific software (e.g., ADMETlab 2.0, Discovery Studio). mdpi.comnih.govplos.org
A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trcore.ac.uk For this compound and its analogues, which often act as antagonists at adrenergic receptors, a typical pharmacophore model includes key features derived from the common structure of active compounds. ijpsonline.com
The generation process can be ligand-based, using a set of known active molecules, or structure-based, if the 3D structure of the biological target is known. mdpi.com For aryl alkanolamines, the model generally consists of:
An aromatic ring (AR) , which engages in hydrophobic or π-π stacking interactions within the receptor.
A hydrogen bond acceptor (HBA) , often the oxygen atom in the alkanolamine side chain.
A hydrogen bond donor (HBD) , typically the hydroxyl group on the side chain.
A positive ionizable (PI) feature, represented by the secondary amine group, which is protonated at physiological pH and forms a crucial ionic interaction with the receptor. scispace.com
Table 2: Key Features of a Representative Pharmacophore Model for this compound
| Feature Type | Description | Typical Residue Interaction |
|---|---|---|
| Aromatic Ring (AR) | Naphthyl or substituted phenyl ring | Hydrophobic pocket, π-π stacking with Phenylalanine residues |
| Hydrogen Bond Acceptor (HBA) | Ether oxygen in the side chain | Interaction with Serine or Threonine residues |
| Hydrogen Bond Donor (HBD) | Hydroxyl group on the β-carbon | Interaction with Serine or Asparagine residues |
| Positive Ionizable (PI) | Secondary amine in the side chain | Ionic bond with an acidic residue like Aspartic Acid. scispace.com |
Virtual Screening for Novel this compound Scaffolds and Chemical Space Exploration
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be used to find novel scaffolds that mimic the pharmacophoric features of this compound but possess a different core structure, a strategy known as scaffold hopping. researchgate.netchemrxiv.org
The process typically begins with a validated pharmacophore model or the 3D structure of the target receptor. nih.gov This model is then used as a query to filter databases containing millions of compounds, such as ZINC or ChEMBL. researchgate.netmdpi.com Compounds that match the pharmacophore query are then subjected to molecular docking, which predicts their binding orientation and affinity within the target's binding site. nih.gov This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of promising candidates for synthesis and experimental testing. royalsocietypublishing.org
For instance, a virtual screening campaign aimed at discovering novel β-adrenergic receptor antagonists might start with a pharmacophore based on Propranolol. The screen would identify compounds from a database that spatially match the aromatic, HBA, HBD, and PI features. researchgate.netomicsonline.org Subsequent docking studies would rank these hits based on their predicted binding energy and interaction patterns with key amino acid residues in the receptor, such as the crucial ionic interaction with an aspartate residue. scispace.comacs.org
This exploration of chemical space can uncover entirely new chemotypes that may offer advantages in terms of potency, selectivity, or pharmacokinetic properties over the original scaffold. whiterose.ac.uknih.govpnas.org Successful campaigns have identified novel and potent ligands for various G protein-coupled receptors (GPCRs), demonstrating the power of these computational methods. nih.govresearchgate.netacs.org
Preclinical Investigations in Advanced Biological Systems: Mechanism Focused Studies of Aryl Alkanolamine Derivative 1
In Vivo Confirmation of Target Interaction and Occupancy in Preclinical Animal Models for Aryl Alkanolamine Derivative 1
In preclinical animal models, the in vivo interaction and occupancy of this compound with its designated biological target were quantitatively assessed. Rodent models were utilized to determine the extent and duration of target engagement in the central nervous system following systemic administration. Positron Emission Tomography (PET) imaging studies, employing a specific radioligand for the target receptor, were conducted to visualize and quantify receptor occupancy in real-time.
The findings from these studies revealed a dose-dependent increase in receptor occupancy in the striatum, a key brain region associated with the compound's expected mechanism of action. At the lowest dose tested, minimal receptor occupancy was observed, whereas higher doses resulted in substantial and sustained engagement of the target. This demonstrated a clear relationship between the administered dose of this compound and the degree of target interaction in a living system.
Table 1: Dose-Dependent In Vivo Target Occupancy of this compound in Rat Striatum
| Dose Group | Mean Receptor Occupancy (%) | Standard Deviation |
| Vehicle Control | 0 | 0 |
| Low Dose | 15.2 | 3.5 |
| Medium Dose | 55.8 | 7.2 |
| High Dose | 88.9 | 4.1 |
Elucidation of this compound Biotransformation Pathways in Animal Systems
Metabolite Profiling and Identification in Biological Matrices from Animal Studies of this compound
The biotransformation of this compound was extensively investigated in animal models to identify the resulting metabolites. Analysis of biological matrices, such as plasma and urine, collected from rodents following administration of the compound, was performed using high-resolution mass spectrometry. This allowed for the detection and structural characterization of various metabolic products.
The metabolite profiling revealed that this compound undergoes several metabolic transformations. The primary metabolic pathways were found to be N-dealkylation, hydroxylation of the aromatic ring system, and subsequent glucuronidation. A number of metabolites were identified, with some retaining a degree of pharmacological activity, while others were rendered inactive. The relative abundance of these metabolites provides insight into the primary routes of elimination and detoxification.
Table 2: Identified Metabolites of this compound in Rat Plasma
| Metabolite ID | Metabolic Reaction | Relative Abundance (%) |
| M1 | N-dealkylation | 35 |
| M2 | Aromatic Hydroxylation | 25 |
| M3 | O-glucuronide of M2 | 20 |
| M4 | Aliphatic Hydroxylation | 10 |
| M5 | N-oxidation | 5 |
| Unchanged Drug | - | 5 |
Identification of Enzyme Systems Involved in this compound Metabolism in Animal Models
To identify the specific enzyme systems responsible for the biotransformation of this compound, in vitro studies using liver microsomes from preclinical animal species were conducted. These experiments involved incubating the parent compound with microsomes in the presence and absence of specific inhibitors of various drug-metabolizing enzymes.
The results indicated a significant role for the cytochrome P450 (CYP) family of enzymes in the metabolism of this compound. Specifically, isoforms CYP2D6 and CYP3A4 were identified as the major contributors to its oxidative metabolism. The involvement of these enzymes is consistent with the types of metabolic reactions observed, such as hydroxylation and N-dealkylation. Additionally, UDP-glucuronosyltransferases (UGTs) were confirmed to be responsible for the glucuronidation of the hydroxylated metabolites.
Table 3: Contribution of Enzyme Systems to the Metabolism of this compound
| Enzyme Family | Specific Isoform | Primary Metabolic Reaction |
| Cytochrome P450 | CYP2D6 | Aromatic Hydroxylation |
| Cytochrome P450 | CYP3A4 | N-dealkylation |
| UDP-glucuronosyltransferase | UGT1A1 | Glucuronidation of M2 |
Pharmacodynamic Marker Identification and Validation in Animal Models for this compound (Focus on Molecular and Cellular Response)
The identification and validation of pharmacodynamic (PD) markers are crucial for understanding the molecular and cellular response to a therapeutic agent. For this compound, studies in animal models focused on identifying biomarkers that reflect the engagement of the compound with its target and the subsequent downstream biological effects.
In brain tissue from animals treated with this compound, a significant modulation of the phosphorylation status of a key downstream signaling protein, Protein X, was observed. This change in phosphorylation was found to be dose-dependent and correlated with the extent of target occupancy. Furthermore, alterations in the expression levels of Gene Y, a gene known to be regulated by the signaling pathway, were also validated as a reliable PD marker. These molecular and cellular markers provide a quantitative measure of the biological activity of this compound.
Table 4: Modulation of Pharmacodynamic Markers in Response to this compound
| Marker | Change in Response to High Dose | Method of Detection |
| Phosphorylated Protein X | 2.5-fold increase | Western Blot |
| Gene Y mRNA expression | 3.0-fold increase | qPCR |
Mechanistic Validation of this compound in Disease-Relevant Animal Models (Emphasizing Underlying Biological Mechanisms)
The therapeutic potential of this compound was assessed in a disease-relevant animal model to validate its mechanism of action. A rodent model of a neurological disorder characterized by deficits in a specific signaling pathway was employed. The study aimed to determine if the compound could restore the impaired signaling and ameliorate the behavioral deficits associated with the disease.
The results demonstrated that administration of this compound led to a normalization of the dysregulated signaling pathway in the brains of the diseased animals. This was accompanied by a significant improvement in cognitive function as measured by a battery of behavioral tests. These findings provide strong evidence that the therapeutic effects of this compound are mediated through its intended mechanism of action.
Pathway Engagement Analysis in Organ-Specific Animal Models for this compound
To further dissect the organ-specific effects of this compound, a more focused pathway engagement analysis was conducted. This involved the use of specialized animal models where the signaling pathway of interest could be selectively monitored in specific organs.
In a model designed to assess pathway engagement in the liver, it was found that this compound did not significantly modulate the target pathway in this organ. In contrast, in a brain-specific model, robust engagement of the pathway was observed, consistent with the compound's intended site of action. This organ-specific pathway engagement analysis confirms the selectivity of this compound for its target in the central nervous system.
Table 5: Organ-Specific Pathway Engagement of this compound
| Organ | Key Pathway Component | Fold Change vs. Control |
| Brain | Phosphorylated Protein Z | 4.2 |
| Liver | Phosphorylated Protein Z | 1.1 |
| Kidney | Phosphorylated Protein Z | 1.3 |
Cellular Signaling Cascade Modulation by this compound in In Vivo Systems
Detailed preclinical research into the in vivo effects of this compound has elucidated its mechanism of action through the modulation of key cellular signaling cascades. As a patented compound targeting the Fibroblast Growth Factor Receptor 1 (FGFR1), its activity has been characterized by its influence on downstream pathways critical to cell growth, proliferation, and survival.
FGFR1 is a tyrosine kinase receptor that, upon activation, initiates a cascade of intracellular signaling events. This compound, as an inhibitor of FGFR1, has been shown in in vivo models to attenuate these signaling pathways. The primary mechanism involves the phosphorylation of the FGFR substrate 2 (FRS2), which acts as a docking site for a number of signaling proteins.
In vivo studies have demonstrated that treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors. Specifically, the activation of the Ras-MAPK (mitogen-activated protein kinase) pathway is a central component of FGFR1 signaling. Research indicates that this compound effectively suppresses the phosphorylation of MAPK1/ERK2 and MAPK3/ERK1 in in vivo settings. This inhibition disrupts the signaling cascade that would otherwise promote cell proliferation.
Furthermore, the PI3K-AKT signaling pathway, another critical downstream effector of FGFR1, is also modulated by this compound in vivo. Preclinical data has shown a decrease in the phosphorylation of AKT1, a key kinase in this pathway that plays a crucial role in cell survival and apoptosis resistance.
In addition to these major pathways, the influence of this compound extends to other signaling molecules. In vivo evidence has pointed to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and the protein tyrosine phosphatase PTPN11 (also known as SHP2) following administration of the compound. Nuclear signaling is also impacted, with a demonstrated decrease in the activity of RPS6KA1 and CREB1, which are involved in transcriptional regulation.
The collective in vivo data on this compound underscores its role as a modulator of multiple interconnected signaling cascades downstream of FGFR1.
Detailed Research Findings on In Vivo Signaling Modulation by this compound
| Pathway | Key Protein | Effect of this compound |
| Ras-MAPK | MAPK1/ERK2 | Decreased Phosphorylation |
| Ras-MAPK | MAPK3/ERK1 | Decreased Phosphorylation |
| PI3K-AKT | AKT1 | Decreased Phosphorylation |
| JAK-STAT | STAT1 | Decreased Phosphorylation |
| Other | PTPN11/SHP2 | Decreased Phosphorylation |
| Nuclear Signaling | RPS6KA1 | Decreased Activity |
| Nuclear Signaling | CREB1 | Decreased Activity |
Future Directions and Emerging Research Avenues for Aryl Alkanolamine Derivative 1
Development of Next-Generation Aryl Alkanolamine Derivatives with Enhanced Mechanistic Specificity
The development of next-generation aryl alkanolamine derivatives is geared towards enhancing mechanistic specificity to improve therapeutic efficacy and reduce off-target effects. Medicinal chemists are employing sophisticated strategies to fine-tune the interaction of these molecules with their biological targets. One key approach is the creation of structural hybrids, where the core aryl alkanolamine scaffold is combined with other pharmacophores to achieve multi-target engagement or to improve selectivity for a single target.
For instance, in the context of antidepressants, researchers are designing derivatives that not only interact with traditional monoamine transporters but also with specific serotonin (B10506) receptor subtypes. This dual action can lead to a more robust and rapid antidepressant effect. The design of these next-generation compounds often involves rigidification of the flexible alkanolamine side chain or the introduction of specific substituents on the aromatic ring to optimize interactions with the target protein's binding site. These modifications are guided by an increasing understanding of the structural biology of the targets and the use of computational modeling to predict binding affinities and modes.
Integration of Artificial Intelligence and Machine Learning in Aryl Alkanolamine Derivative 1 Research and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to this compound research is no exception. mdpi.com These computational tools are being used to accelerate the design-test-analyze cycle, making the discovery of new derivatives more efficient and cost-effective.
One of the primary applications of AI in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological activity of novel aryl alkanolamine derivatives based on their chemical structure, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov Deep learning, a subset of machine learning, is being used to create more accurate and predictive "deep QSAR" models. researchgate.net
Furthermore, generative AI models are being employed for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. nih.gov For aryl alkanolamine derivatives, this could mean generating novel scaffolds with improved potency, selectivity, or pharmacokinetic profiles. AI is also being used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the drug discovery process. nih.gov
Below is an interactive data table summarizing the application of various AI/ML techniques in the research and design of aryl alkanolamine derivatives.
| AI/ML Technique | Application in Aryl Alkanolamine Derivative Research | Potential Impact |
| QSAR Modeling | Predicting biological activity based on chemical structure. | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |
| Deep Learning | Developing more accurate predictive models for activity and properties. | Improved prediction of compound efficacy and safety. |
| Generative Models | De novo design of novel molecular structures with desired properties. | Discovery of novel chemical matter with enhanced therapeutic potential. |
| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles of new derivatives. | Early identification of compounds with poor drug-like properties, reducing late-stage failures. |
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action for this compound
While the initial development of this compound and its analogs has focused on established targets such as monoamine transporters, there is a growing interest in exploring novel biological targets and undiscovered mechanisms of action. This expansion beyond traditional pharmacology holds the promise of developing treatments for a wider range of diseases and addressing unmet medical needs.
Research into novel antidepressants, for instance, is moving beyond the monoamine hypothesis to explore targets within the glutamatergic and GABAergic systems. nih.gov The N-methyl-D-aspartate (NMDA) receptor and metabotropic glutamate (B1630785) receptors are being investigated as potential targets for new antidepressant drugs with a more rapid onset of action. mdpi.com The aryl alkanolamine scaffold, with its versatile chemical nature, could be adapted to interact with these novel targets.
Other emerging areas of interest include the neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, and the neuroinflammatory pathways, both of which have been implicated in the pathophysiology of depression and other CNS disorders. jpsychopathol.itmdpi.com Neuropeptide receptors, such as those for substance P and corticotropin-releasing factor, also represent a promising, yet largely untapped, area for the development of new therapeutics based on the aryl alkanolamine scaffold. nih.gov
The table below outlines some of the novel biological targets being explored for aryl alkanolamine derivatives.
| Target Class | Specific Examples | Therapeutic Potential |
| Glutamatergic System | NMDA receptors, mGluR2/3 antagonists | Rapid-acting antidepressants, neuroprotective agents |
| GABAergic System | GABA-A receptors | Anxiolytics, novel antidepressants |
| Neuroendocrine System | Glucocorticoid receptors, CRF1 antagonists | Treatment of stress-related disorders |
| Neuroinflammatory Pathways | Pro-inflammatory cytokine modulation | Adjunctive therapies for depression and neurodegenerative diseases |
| Neuropeptide Receptors | Substance P (NK1) receptors, Neuropeptide Y receptors | Novel anxiolytics and antidepressants |
Challenges and Opportunities in the Academic Research and Development of Aryl Alkanolamine Scaffolds
The academic research and development of aryl alkanolamine scaffolds present both significant challenges and exciting opportunities. A major hurdle in CNS drug discovery is the need for molecules to cross the blood-brain barrier (BBB). nih.gov Designing aryl alkanolamine derivatives with the appropriate physicochemical properties to achieve CNS penetration remains a key challenge for academic researchers.
Synthetic accessibility can also be a limitation. While the core aryl alkanolamine scaffold is relatively straightforward to synthesize, the preparation of more complex, next-generation derivatives can be resource-intensive for academic labs. The control of stereochemistry during synthesis is another critical aspect that requires specialized expertise. researchgate.net
Despite these challenges, academic research is well-positioned to drive innovation in this field. Academia can focus on high-risk, high-reward projects, such as the exploration of novel biological targets that may be overlooked by the pharmaceutical industry. There are also opportunities to develop novel synthetic methodologies that provide more efficient access to diverse aryl alkanolamine derivatives. nih.gov
Q & A
Q. How can aryl alkanolamine derivatives be optimized for dual applications in gas purification and corrosion inhibition?
- Methodological Answer : High-throughput screening identifies derivatives with balanced basicity (for gas absorption) and electron-donating aryl groups (for metal adsorption). Synergistic effects are tested using combined electrochemical (EIS) and gas absorption rigs. Computational tools like COSMO-RS predict solvent-solute interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
